molecular formula C25H22N2O6 B2906678 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid CAS No. 2249380-32-1

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid

Cat. No.: B2906678
CAS No.: 2249380-32-1
M. Wt: 446.459
InChI Key: YXQMXYRYRRZDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid is a complex organic compound that features both fluorenyl and pyridinyl groups. Compounds like this are often used in various fields of chemistry and biology due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenyl and pyridinyl intermediates, followed by their coupling under specific conditions. Common reagents might include protecting groups, coupling agents, and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites or altering the function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid: can be compared with other fluorenyl and pyridinyl derivatives.

    Uniqueness: Its unique combination of functional groups might confer specific reactivity or biological activity not seen in other compounds.

List of Similar Compounds

  • Fluorenylmethoxycarbonyl (Fmoc) derivatives.
  • Pyridinyl carboxylic acids.
  • Other amino acid derivatives with similar structural motifs.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-32-24(30)21-11-10-15(13-26-21)22(12-23(28)29)27-25(31)33-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20,22H,12,14H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMXYRYRRZDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.